3-Oxo-2-(2-phenylphenyl)propanenitrile
Description
3-Oxo-2-(2-phenylphenyl)propanenitrile is a nitrile-containing β-ketopropanenitrile derivative characterized by a biphenyl substituent at the 2-position and a ketone group at the 3-position. The nitrile group contributes to reactivity in cyclization and nucleophilic addition reactions, as seen in related compounds .
Properties
CAS No. |
1415393-25-7 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 |
IUPAC Name |
3-oxo-2-(2-phenylphenyl)propanenitrile |
InChI |
InChI=1S/C15H11NO/c16-10-13(11-17)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,11,13H |
InChI Key |
IEKZWSZUFOISNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C=O)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity, facilitating nucleophilic attacks. Bulky aromatic groups (e.g., biphenyl in the target compound) may sterically hinder reactions but improve thermal stability.
- Synthetic Routes: Michael addition is a common method for β-ketonitrile synthesis (e.g., uses 3-oxo-3-phenylpropanenitrile in enynone reactions). Heterocyclic substituents (e.g., thienopyridinyl in ) often require multistep cyclization.
Key Observations :
- Antiproliferative Activity : Trimethoxyphenyl derivatives (e.g., ) show potent activity due to enhanced tubulin binding.
- Antimicrobial Activity : Indole-containing analogs (e.g., ) leverage planar aromatic systems to intercalate into microbial membranes.
- Agrochemical Use: Chlorophenyl and thiazolidinone groups (e.g., ) improve herbicidal efficacy through targeted enzyme inhibition.
Physicochemical and Spectral Comparisons
Spectroscopic Data :
- IR Spectroscopy: C≡N Stretch: ~2195 cm⁻¹ (consistent across analogs like ). C=O Stretch: ~1720–1647 cm⁻¹ (varies with substituent electron effects; e.g., 1724 cm⁻¹ in for dimethylthienothiophene derivatives).
- ¹H NMR :
Thermal Stability :
- Biphenyl and polyaromatic substituents (e.g., in the target compound) likely increase melting points (>200°C, inferred from ). Trifluoromethyl groups (e.g., ) reduce crystallinity due to steric hindrance.
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